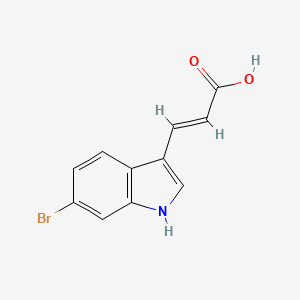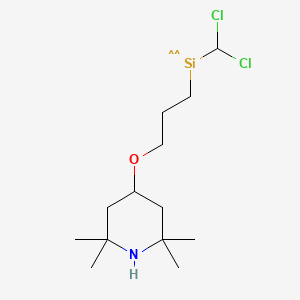
グリシン,N-(N-L-γ-グルタミル-D-システイニル)-
説明
Glycine, N-(N-L-gamma-glutamyl-D-cysteinyl)-, commonly known as glutathione, is a tripeptide composed of glutamate, cysteine, and glycine. It plays crucial roles in cellular antioxidant defense, nutrient metabolism, and the regulation of cellular events, including gene expression, cell proliferation, and apoptosis (Wu et al., 2004).
Synthesis Analysis
The synthesis of glutathione from glutamate, cysteine, and glycine is sequentially catalyzed by two cytosolic enzymes: gamma-glutamylcysteine synthetase and glutathione synthetase. This synthesis is regulated primarily by gamma-glutamylcysteine synthetase activity, cysteine availability, and glutathione feedback inhibition. Adequate protein nutrition is crucial for maintaining glutathione homeostasis (Wu et al., 2004).
Molecular Structure Analysis
Glutathione’s unique structure, with a gamma-glutamyl bond, is essential for its biological function. Its synthesis involves the formation of a gamma-carboxyl linkage from glutamate to cysteine, which is a unique and vital step catalyzed by glutamate cysteine ligase (Franklin et al., 2009).
Chemical Reactions and Properties
Glutathione participates in various chemical reactions, including serving as a substrate for gamma-glutamyl transpeptidases. These enzymes are known to hydrolyze and transfer the glutamyl moiety of glutathione to water or acceptor amino acids, playing a critical role in its metabolic pathways (Martin & Slovin, 2000).
Physical Properties Analysis
Glutathione exists in reduced (GSH) and oxidized (GSSG) forms in cells, with the GSH/GSSG ratio serving as a critical indicator of cellular oxidative stress. The unique physical properties and distribution of glutathione across different cell compartments are essential for its role in maintaining redox balance within the cell (Bollenbach & Tsikas, 2022).
Chemical Properties Analysis
Glutathione's chemical properties, such as its ability to donate electrons and participate in conjugation reactions, underpin its role as a major antioxidant. Its thiol group is highly reactive towards free radicals and peroxides, neutralizing them and preventing cellular damage. The synthesis, metabolism, and regulatory mechanisms of glutathione are adapted to support these chemical properties, ensuring efficient antioxidant defense and signaling within the cell (Wu et al., 2004).
科学的研究の応用
圧電性と生体適合性
グリシンは、最も単純なアミノ酸であり、その優れた生体適合性と強い面外圧電性により、有望な機能性生体材料と考えられています {svg_1}. 実用的な用途には、強い圧電極性〈001〉方向が膜厚に沿って配向したグリシン膜を製造する必要があります {svg_2}.
血液脳関門(BBB)の完全性
グリシンによる非古典的NMDA受容体の活性化は、脳内皮細胞のバリア機能を損なう {svg_3}. これは、グリシンが中枢神経系(CNS)の恒常性を維持するために必要なBBBの完全性を維持する役割を果たしていることを示唆しています {svg_4}.
神経保護
グリシン誘導NMDA受容体内部移行は、神経保護を提供します {svg_5}. これは、グリシンがCNSにおける神経伝達物質濃度のバランスの変化を特徴とする神経疾患の治療に潜在的な用途があることを示唆しています {svg_6}.
4. 対称アミノ酸誘導体の合成 対称α-アミノ酸誘導体は、二量体型ペプチドなどの分子間で連結されたペプチド、および2つのアミノ酸が分子内で連結された修飾ペプチドの合成に使用できます {svg_7}. これは、グリシンを天然物の全合成および機能性分子の合成のための合成中間体として使用できることを示唆しています {svg_8}.
合成ポリペプチド
アミノ酸N-カルボキシアニリド(NCA)と合成ポリペプチドの最近の進歩は、これらの材料の化学、自己集合、および生物学的用途におけるグリシンの役割を強調しています {svg_9}. グリシンは、明確に定義された新規ポリペプチドの調製に使用できます {svg_10}.
有機合成
グリシンは、非天然α-アミノ酸誘導体の合成に使用できます {svg_11}. これは、これらのアミノ酸のアリール化、アルキル化、アルキニル化、ハロゲン化、アルコキシル化、およびアシルオキシル化のための新しいプロトコルの開発にグリシンを使用できることを示唆しています {svg_12}.
作用機序
Target of Action
The primary targets of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)-, also known as Glutathione (GSH), are reactive oxygen species (ROS) and enzymes involved in detoxification processes . GSH is a cofactor for some enzymes, including glutathione peroxidase .
Mode of Action
GSH participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .
Biochemical Pathways
GSH is involved in several biochemical pathways. It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes . GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria .
Pharmacokinetics
The pharmacokinetics of GSH are complex due to its role in various biochemical processes. It is involved in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . .
Result of Action
The action of GSH results in the detoxification of harmful substances, reduction of oxidative stress, and maintenance of cellular health . It helps to maintain the redox balance within cells, which is crucial for cellular functions . GSH depletion may play a central role in inflammatory diseases and COVID-19 pathophysiology, host immune response, and disease severity and mortality .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GSH. Oxidative stress, for example, can lower GSH levels, affecting its ability to protect against cell and tissue damage . Therapies enhancing GSH could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19, and increasing GSH levels may prevent and subdue these diseases .
将来の方向性
Research is ongoing into the potential health benefits of GGC supplementation, particularly in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma, or episodes of poisoning . Further studies are needed to fully understand the potential of GGC in health and disease .
生化学分析
Biochemical Properties
Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is a potent antioxidant that participates in redox reactions by cycling between its reduced (GSH) and oxidized (GSSG) forms. It interacts with several enzymes, including glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides, and glutathione reductase, which regenerates GSH from GSSG. Additionally, it serves as a substrate for glutathione S-transferases, which catalyze the conjugation of GSH to various electrophilic compounds, aiding in detoxification .
Cellular Effects
Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- influences various cellular processes, including cell proliferation, apoptosis, and immune responses. It modulates cell signaling pathways such as the Keap1-Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. This compound also affects gene expression by altering the redox state of transcription factors and other regulatory proteins . In cellular metabolism, it plays a role in the synthesis of DNA and proteins, as well as in the detoxification of reactive oxygen species (ROS).
Molecular Mechanism
At the molecular level, Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- exerts its effects through various mechanisms. It acts as a reducing agent, donating electrons to neutralize ROS and other free radicals. This compound also forms conjugates with toxic substances, facilitating their excretion. Furthermore, it modulates the activity of enzymes involved in redox reactions and influences the expression of genes related to oxidative stress and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- can change over time due to its stability and degradation. It is relatively stable under physiological conditions but can be degraded by enzymes such as gamma-glutamyltranspeptidase. Long-term studies have shown that this compound can maintain cellular redox balance and protect against oxidative damage over extended periods . Its effectiveness may decrease if not properly stored or if exposed to conditions that promote degradation.
Dosage Effects in Animal Models
The effects of Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance antioxidant defenses and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the benefits plateau or diminish beyond a certain dosage.
Metabolic Pathways
Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is involved in several metabolic pathways, including the gamma-glutamyl cycle, which is crucial for its synthesis and degradation. It interacts with enzymes such as gamma-glutamylcysteine synthetase and glutathione synthetase during its synthesis. This compound also affects metabolic flux by modulating the levels of various metabolites and cofactors involved in redox reactions .
Transport and Distribution
Within cells and tissues, Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is transported and distributed by specific transporters and binding proteins. Members of the ATP-binding cassette (ABC) transporter family facilitate its excretion from cells. Additionally, it can be transported across cellular membranes by gamma-glutamyltranspeptidase and other transporters . Its localization and accumulation are influenced by these transport mechanisms.
Subcellular Localization
Glycine,N-(N-L-gamma-glutamyl-D-cysteinyl)- is predominantly localized in the cytosol but can also be found in other subcellular compartments such as mitochondria and the nucleus. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to different compartments. This localization is crucial for its role in maintaining cellular redox balance and protecting against oxidative damage .
特性
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303707 | |
| Record name | L-γ-Glutamyl-D-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128960-77-0 | |
| Record name | L-γ-Glutamyl-D-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128960-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-γ-Glutamyl-D-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





